molecular formula C10H9N3 B14305475 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile CAS No. 114523-57-8

2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile

Cat. No.: B14305475
CAS No.: 114523-57-8
M. Wt: 171.20 g/mol
InChI Key: DXZWKAFLYYRUNE-UHFFFAOYSA-N
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Description

2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the reaction of phthalazine with 2-chloroimidazoline, followed by treatment with HOSA under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the phenyl ring or the imidazole nitrogen atoms. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenyl group and a nitrile group attached to the imidazole ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

CAS No.

114523-57-8

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile

InChI

InChI=1S/C10H9N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,7H2,(H,12,13)

InChI Key

DXZWKAFLYYRUNE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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